
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the reaction of a tert-butyl hydrazine with a phenyl-substituted butanone in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of larger reaction vessels, continuous flow reactors, and efficient purification techniques to ensure the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The tert-butyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: The compound might be used in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism by which (E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene exerts its effects depends on its interaction with molecular targets. The diazene group can participate in redox reactions, influencing cellular processes and pathways. The specific molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A well-known diazene compound with applications in molecular switches and photoresponsive materials.
Di-tert-butyl diazene: Another diazene with similar structural features but different substituents.
Phenylbutanone derivatives: Compounds with similar phenyl-substituted butane chains but different functional groups.
Uniqueness
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene is unique due to its specific combination of tert-butyl and phenyl-substituted butane chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
88630-94-8 |
|---|---|
Formule moléculaire |
C15H24N2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
tert-butyl-(3-methyl-1-phenylbutan-2-yl)diazene |
InChI |
InChI=1S/C15H24N2/c1-12(2)14(16-17-15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3 |
Clé InChI |
RENBOPUDBGNOTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC=CC=C1)N=NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
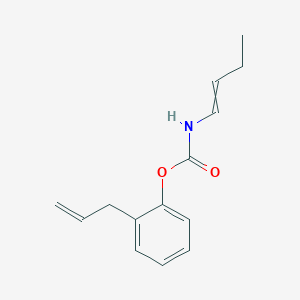
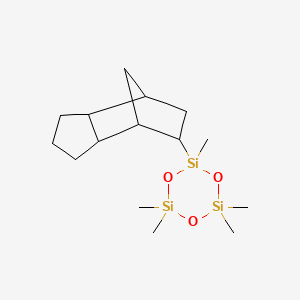

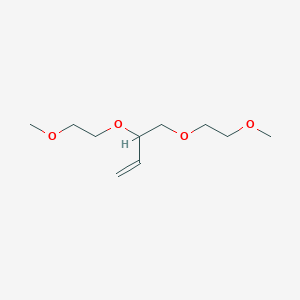
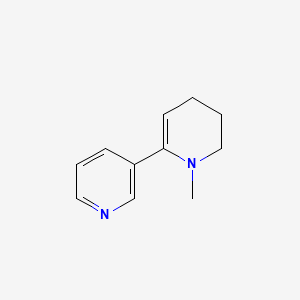
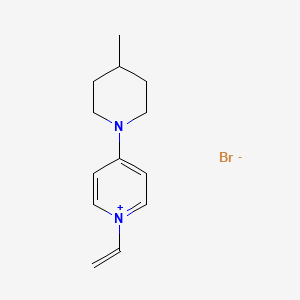


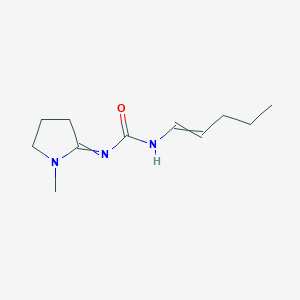
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
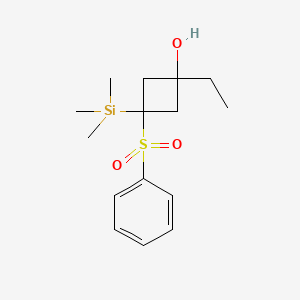
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)

